2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole
Description
This compound is a heterocyclic molecule featuring a 6-methylbenzothiazole core linked via a piperazine bridge to a 2,3-dihydro-1,4-benzodioxine-6-carbonyl group. The benzothiazole moiety is known for its role in medicinal chemistry due to its bioisosteric properties with nucleic acid bases, while the piperazine and benzodioxine groups enhance solubility and modulate receptor interactions .
Properties
IUPAC Name |
2,3-dihydro-1,4-benzodioxin-6-yl-[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14-2-4-16-19(12-14)28-21(22-16)24-8-6-23(7-9-24)20(25)15-3-5-17-18(13-15)27-11-10-26-17/h2-5,12-13H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPFPNOJWKWNOQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydrobenzo Dioxin Ring: This can be achieved through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Synthesis of the Methylbenzo Thiazolyl Piperazine: This involves the condensation of 6-methylbenzo[d]thiazole with piperazine under controlled temperature and solvent conditions.
Coupling Reaction: The final step involves coupling the dihydrobenzo dioxin ring with the methylbenzo thiazolyl piperazine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings, leading to a variety of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with distinct properties.
Biology
Research has indicated that this compound may exhibit significant biological activities, including:
- Enzyme Inhibition : Investigated for its potential to inhibit specific enzymes involved in various biochemical pathways.
- Receptor Binding : Explored for its affinity to bind with certain receptors, influencing physiological responses.
Medicine
The therapeutic potential of this compound is being explored in relation to various diseases:
- Antidiabetic Activity : Recent studies have shown derivatives of benzothiazole compounds exhibit significant antidiabetic effects by inhibiting the enzyme α-glucosidase. For example, related compounds demonstrated IC50 values ranging from 2.62 to 10.11 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 μM) .
- Cancer Treatment : Ongoing research is evaluating its efficacy against different cancer types through mechanisms involving apoptosis and cell cycle regulation.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
Antidiabetic Studies
- A study demonstrated that derivatives based on similar structures showed promising inhibitory activity against α-glucosidase, indicating potential for managing diabetes .
| Compound Name | IC50 (μM) | Target Enzyme |
|---|---|---|
| Acarbose | 37.38 | α-glucosidase |
| Compound X | 10.11 | α-glucosidase |
| Compound Y | 2.62 | α-glucosidase |
Mechanism of Action
The mechanism of action of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Data : The target compound lacks explicit activity data in the provided evidence. Testing against cancer migration (as in ’s DNAJA1 inhibitors) or neurodegenerative targets (e.g., 5-HT1A) is warranted.
- Structural Optimization: Replacing the benzothiazole with pyrazoline or quinoline groups could enhance target selectivity .
Biological Activity
The compound 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of a benzodioxine ring, a piperazine moiety, and a benzothiazole structure. Its molecular formula is , and it possesses notable properties that contribute to its biological activity.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, studies indicate that it can inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related damage in cells .
- Receptor Binding : The piperazine component allows for interactions with neurotransmitter receptors, potentially influencing neurological pathways. This suggests a role in treating conditions such as anxiety or depression .
Antioxidant Activity
Research has demonstrated that derivatives of benzodioxine exhibit significant antioxidant properties. The compound's structure enables it to scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Neuroprotective Effects
In vitro studies have indicated that the compound may possess neuroprotective effects. It has been evaluated for its capacity to prevent neuronal cell death under oxidative stress conditions, suggesting potential applications in neurodegenerative diseases .
Antimicrobial Properties
Preliminary investigations have suggested that the compound exhibits antimicrobial activity against various pathogens. This property could be linked to the structural characteristics of the benzothiazole moiety, which is known for its biological efficacy against bacteria and fungi .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of 2-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperazin-1-yl]-6-methyl-1,3-benzothiazole typically involves multiple steps:
- Formation of Benzodioxine Ring : Utilizing ring-closing metathesis techniques with catalysts.
- Piperazine Derivative Formation : Reacting piperazine with appropriate carbonyl compounds.
- Coupling with Benzothiazole : Finalizing the synthesis through coupling reactions under optimized conditions.
These synthetic pathways are critical for developing analogs with enhanced biological activities or reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
